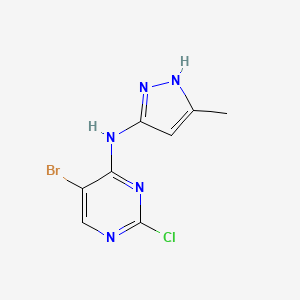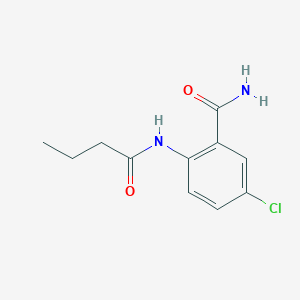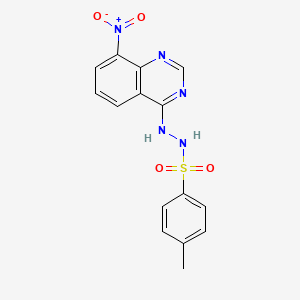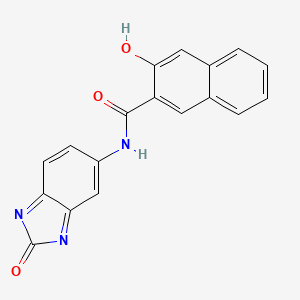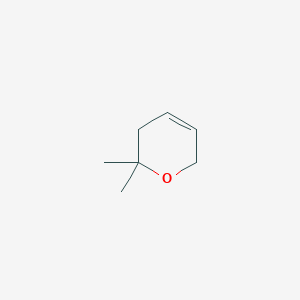
6,6-dimethyl-2,5-dihydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a heterocyclic compound featuring a six-membered ring with one oxygen atom and two methyl groups attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in producing the desired heterocyclic structure. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of 6,6-dimethyl-2,5-dihydropyran can be achieved through the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for large-scale production, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The methyl groups and the oxygen atom in the ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
2,2-Dimethyl-3,6-dihydro-2H-pyran has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2,5-dihydropyran involves its ability to participate in various chemical reactions due to the presence of the oxygen atom and the methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran: This compound is similar in structure but lacks the two methyl groups at the second carbon atom.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl): This compound has a similar pyran ring structure with different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl: Another related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of 6,6-dimethyl-2,5-dihydropyran lies in its stability and versatility in chemical reactions. The presence of the two methyl groups at the second carbon atom enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
XGHIDMPJYHSIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methyl-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8522034.png)
![5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one](/img/structure/B8522036.png)
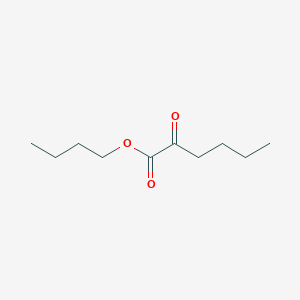
![ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8522055.png)
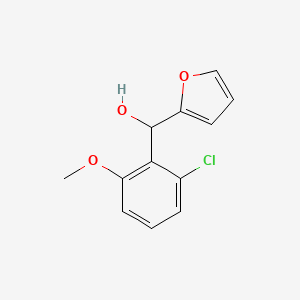


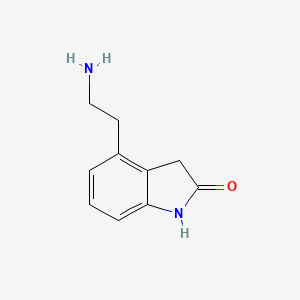
![3-iodo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8522081.png)
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-methoxybenzene](/img/structure/B8522086.png)
